Structural Differentiation: Tertiary Amide with Dual N-Substituents Versus Secondary Amide Analogs
2-Methyl-N-(piperidin-4-yl)-N-propylpropanamide features a tertiary amide linkage with simultaneous N-propyl and isobutyryl substitution, a structural feature absent in the simpler analog N-(piperidin-4-yl)propanamide which contains a secondary amide and lacks any N-alkylation . The presence of the N-propyl group eliminates a hydrogen bond donor (reducing HBD count from 2 to 1) while increasing molecular weight and lipophilicity .
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 1 HBD (calculated) |
| Comparator Or Baseline | 2,2-Dimethyl-N-(piperidin-4-yl)propanamide: 2 HBD |
| Quantified Difference | Reduction of 1 HBD; LogP increase from 0.64 to 1.18 |
| Conditions | Computed physicochemical properties from vendor datasheets |
Why This Matters
Reduced HBD count correlates with improved passive membrane permeability and potential for enhanced blood-brain barrier penetration, making the target compound more suitable for CNS-targeted programs.
